

# Application Notes and Protocols for Citrinin Analysis Using a Deuterated Standard

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## Compound of Interest

Compound Name: Citrinin-d6

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These application notes provide detailed methodologies for the quantitative analysis of citrinin in various matrices, emphasizing the use of a deuterated or  $^{13}\text{C}$ -labeled internal standard to ensure accuracy and precision. The protocols outlined below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Introduction

Citrinin is a mycotoxin produced by several species of fungi, including *Penicillium*, *Aspergillus*, and *Monascus*. It is a known nephrotoxin and can contaminate a variety of agricultural commodities such as cereals, fruits, and red yeast rice. Accurate and reliable quantification of citrinin is crucial for food safety and human health risk assessment. The use of a stable isotope-labeled internal standard, such as deuterated citrinin (e.g., d5-citrinin) or  $^{13}\text{C}$ -citrinin, is the gold standard for mycotoxin analysis. This approach, known as isotope dilution analysis, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

## Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for the successful analysis of citrinin and depends on the complexity of the sample matrix. The primary goal is to efficiently extract citrinin and the internal standard from the sample while minimizing co-extraction of interfering substances. Common techniques include:

- Liquid-Liquid Extraction (LLE): A fundamental technique involving the partitioning of citrinin between two immiscible liquid phases.
- Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively retain and elute citrinin, providing a cleaner extract. Immunoaffinity columns (IAC) are a highly specific form of SPE.
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction with a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup.

## Experimental Protocols

### Protocol 1: Analysis of Citrinin in Red Yeast Rice Food Supplements using $^{13}\text{C}_{13}$ -Citrinin Internal Standard

This protocol is adapted from the method described by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.[\[1\]](#)

#### 3.1. Materials and Reagents

- Citrinin standard solution (100  $\mu\text{g/mL}$  in acetonitrile)
- $^{13}\text{C}_{13}$ -Citrinin standard solution (10  $\mu\text{g/mL}$  in acetonitrile)[\[1\]](#)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Hydrochloric acid (HCl)
- Acetic acid (HAc)
- Sodium chloride (NaCl)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

- Ammonium acetate
- Dispersion solution: 10% NaCl in water containing 1% HCl + 1% HAc[1]
- Extraction solution: Acetonitrile containing 1% HCl + 1% HAc[1]
- Dilution solution: Methanol/water/acetic acid (80/18/2, v/v/v)[1]
- 50 mL polypropylene centrifuge tubes
- Mechanical shaker
- Vortex mixer
- Centrifuge

### 3.2. Sample Preparation

- Weigh an appropriate number of capsules or tablets of the red yeast rice supplement into a 500 mL polypropylene bottle.
- Add 2.5 mL of dispersion solution per gram of sample.
- Shake on a mechanical shaker for 15 minutes.[1]
- Add 5.0 mL of extraction solution per gram of sample.
- Shake on a mechanical shaker for 30 minutes.[1]
- Transfer 15 mL of the extraction mixture (equivalent to 2 g of sample) to a 50 mL centrifuge tube.
- Add 100  $\mu$ L of  $^{13}\text{C}_{13}$ -citrinin standard solution (1.0  $\mu$ g/mL).[1]
- Add 4 g of  $\text{MgSO}_4$  and 1 g of NaCl.[1]
- Vortex for 30 seconds.
- Centrifuge at 3500 rpm for 10 minutes.[1]

- Take an aliquot of the upper acetonitrile phase and dilute it 10-fold with the dilution solution.
- The sample is now ready for LC-MS/MS analysis.

### 3.3. LC-MS/MS Parameters

- LC Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 1.8  $\mu$ m)
- Mobile Phase A: 5 mM ammonium acetate and 0.05% acetic acid in water[1]
- Mobile Phase B: 5 mM ammonium acetate and 0.05% acetic acid in methanol[1]
- Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute citrinin, followed by re-equilibration.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Citrinin: Precursor ion m/z 251.1 → Product ions (e.g., m/z 233.1, 205.1)
  - $^{13}\text{C}_{13}$ -Citrinin: Precursor ion m/z 264.1 → Product ions (e.g., m/z 246.1, 216.1)

## Protocol 2: QuEChERS-based Extraction for Citrinin in Cereals and Feed with $^{13}\text{C}$ -Labeled Internal Standard

This protocol is a general adaptation from QuEChERS methods described for mycotoxin analysis in complex matrices.[2]

### 3.1. Materials and Reagents

- Citrinin standard solution
- $^{13}\text{C}$ -labeled citrinin internal standard solution
- Acetonitrile with 1% acetic acid
- Water (LC-MS grade)

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Dispersive SPE (dSPE) sorbent (e.g., C18, PSA)
- 50 mL and 15 mL polypropylene centrifuge tubes
- High-speed centrifuge

### 3.2. Sample Preparation

- Weigh 5 g of homogenized and ground cereal or feed sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Spike with the  $^{13}\text{C}$ -labeled citrinin internal standard and let it equilibrate for 30 minutes.
- Add 10 mL of acetonitrile with 1% acetic acid.
- Add the QuEChERS salt packet (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing the dSPE sorbent (e.g., 150 mg  $\text{MgSO}_4$ , 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at high speed for 5 minutes.

- Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

### 3.3. LC-MS/MS Parameters

- Follow the LC-MS/MS parameters as described in Protocol 1, optimizing as necessary for the specific instrument and column used.

## Data Presentation

The following tables summarize typical quantitative data obtained from citrinin analysis using deuterated or  $^{13}\text{C}$ -labeled internal standards.

Table 1: Method Validation Data for Citrinin Analysis in Various Matrices

Matrix	Method	Internal Standard	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
Red Yeast Rice	LC-MS/MS	<sup>13</sup> C <sub>13</sub> -Citrinin	-	20	-	-	[1]
Red Rice	LC-MS/MS	<sup>13</sup> C <sub>20</sub> -OTA	-	200	102.8	6.27	[3][4]
Wheat Flour	LC-MS/MS	<sup>13</sup> C-Citrinin	-	2.5	-	6.4 - 10.2	[5][6]
Feed (Chicken & Pig)	UPLC-MS/MS	<sup>13</sup> C-labeled OTA & CIT		-	-	-	[2][7]
Human Urine	UHPLC-Q-Orbitrap HRMS	-	0.003	0.01	70-120	<16	[8]
Human Blood Plasma	LC-MS/MS	-	0.07 (ng/mL)	0.15 (ng/mL)	-	-	

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 2: LC-MS/MS Parameters for Citrinin and <sup>13</sup>C-Citrinin

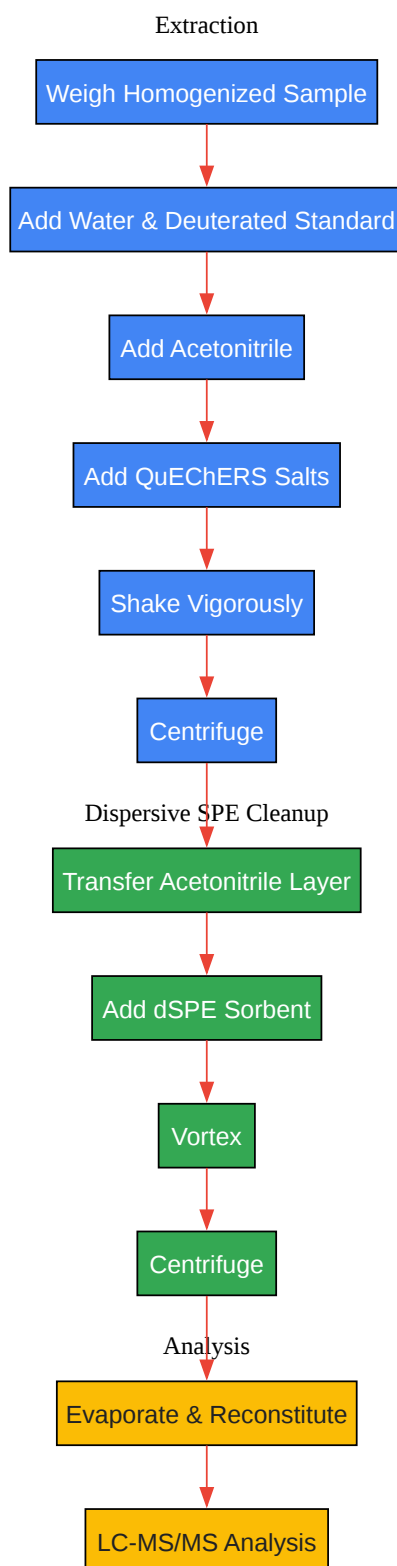
Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Citrinin	251.1	233.1	205.1	15-25
<sup>13</sup> C <sub>13</sub> -Citrinin	264.1	246.1	216.1	15-25

Note: Collision energies should be optimized for the specific mass spectrometer being used.

## Visualizations







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